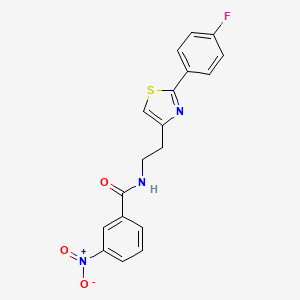

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzamide” is a complex organic compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

While the specific synthesis process for this compound is not available, thiazole derivatives are generally synthesized by researchers who vary the substituents on the thiazole ring to affect the biological outcomes . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Scientific Research Applications

Quality Control and Synthesis

One study developed methods for identifying, determining impurities, and quantitatively determining derivatives of thiadiazole, showcasing its potential in pharmaceutical applications and the importance of quality control in the development of new medicinal substances. These methods include spectral analysis and chromatography, essential for standardizing substances for medical use (Sych et al., 2018).

Antimicrobial Activities

Research into eperezolid-like molecules, including derivatives containing thiazol and thiazolidinone structures, has shown significant antimicrobial activities. These studies underscore the potential of such compounds in combating resistant microbial strains, providing a basis for further exploration of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzamide in similar contexts (Yolal et al., 2012).

Antianxiety and Antitumor Agents

Compounds with similar structures have been synthesized and tested for their antianxiety and antitumor properties. For instance, derivatives of imidazo[1,5-a][1,4]benzodiazepine have shown high affinity for central benzodiazepine receptors, suggesting the therapeutic potential of similar compounds in treating anxiety and possibly other central nervous system disorders (Anzini et al., 2008). Additionally, derivatives of 6-amino-2-phenylbenzothiazole have been prepared and found to exert cytostatic activities against various malignant human cell lines, highlighting their potential as anticancer agents (Racané et al., 2006).

Electrochemical and Electrochromic Properties

The synthesis and study of polymers derived from similar compounds, focusing on their electrochemical and electrochromic properties, have implications for developing advanced materials for electronic applications. Such research demonstrates the versatility of thiazol and benzamide derivatives in creating functional materials with potential applications in sensors, displays, and other electronic devices (Hu et al., 2013).

Photophysical Studies

Studies on donor-acceptor substituted tetrahydrodibenzo[a,i]phenanthridines containing nitro groups have investigated the influence of regioisomerism on photophysical properties. These findings are crucial for designing fluorescent materials and understanding the structural factors that influence fluorescence, which could be relevant for the development of imaging agents and optical sensors (Habenicht et al., 2015).

Mechanism of Action

Target of Action

Similar compounds with a thiazole ring have been found to exhibit diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects .

Mode of Action

It’s known that the thiazole ring, a key structural component of this compound, is crucial for its biological activity . The presence of a lipophilic end, which consists of a 4- (1-adamantyl) phenyl or a 3- (1-adamantyl)phenyl moiety, a 1,3-thiazole ring, and a functional end, which comprises an alkylamine, might enhance the cellular accumulation into the protozoa .

Biochemical Pathways

Compounds with a thiazole ring have been found to interact with various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The presence of certain groups in similar compounds has been suggested to enhance cellular accumulation, which could potentially impact their bioavailability .

Result of Action

Similar compounds have been found to exhibit trypanocidal activity, suggesting potential utility in the treatment of trypanosoma brucei infections .

Action Environment

The environmental conditions can significantly impact the effectiveness of similar compounds .

Properties

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O3S/c19-14-6-4-12(5-7-14)18-21-15(11-26-18)8-9-20-17(23)13-2-1-3-16(10-13)22(24)25/h1-7,10-11H,8-9H2,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJDMVJRQWIVIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2410361.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2410370.png)

![N-(4-acetylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2410377.png)

![1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2410378.png)